molecular formula C18H17N3O2S B2581510 N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide CAS No. 332161-02-1

N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide

Cat. No.: B2581510
CAS No.: 332161-02-1
M. Wt: 339.41
InChI Key: ZBXTYZRDOVSMKP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring both an acetylphenyl group and a cyano-dimethylpyridinyl group, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Backbone: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.

    Introduction of the Acetylphenyl Group: This step involves the acylation of the intermediate compound with an acetylphenyl halide or similar reagent.

    Attachment of the Cyano-Dimethylpyridinyl Group: This can be done through a nucleophilic substitution reaction using a cyano-dimethylpyridinyl halide.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the cyano group.

    Substituted Aromatics: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It can be used in the study of biological pathways and mechanisms.

Industry

    Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and acetylphenyl groups could play a role in binding to the target site, while the thioacetamide moiety might be involved in the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)ethanamide: Similar structure with an ethanamide backbone.

    N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propionamide: Similar structure with a propionamide backbone.

Uniqueness

The unique combination of functional groups in N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide provides distinct reactivity and potential applications compared to its analogs. The presence of both an acetylphenyl and a cyano-dimethylpyridinyl group offers a versatile platform for chemical modifications and interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-12(2)20-18(16(11)9-19)24-10-17(23)21-15-6-4-14(5-7-15)13(3)22/h4-8H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXTYZRDOVSMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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